molecular formula C19H22N4O4 B11360941 2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11360941
M. Wt: 370.4 g/mol
InChI Key: WYYQOWAAVISPMH-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a nitrophenoxy group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the nitrophenoxy group: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Incorporation of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine and pyridine rings can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may interact with active sites of enzymes, while the piperazine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group, along with the piperazine and pyridine rings, allows for versatile chemical reactivity and potential for diverse biological activities.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(2-nitrophenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22N4O4/c24-19(15-27-18-4-2-1-3-17(18)23(25)26)22-13-11-21(12-14-22)10-7-16-5-8-20-9-6-16/h1-6,8-9H,7,10-15H2

InChI Key

WYYQOWAAVISPMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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